molecular formula C23H38O B1682746 Geranylgeranylacetone CAS No. 6809-52-5

Geranylgeranylacetone

Cat. No. B1682746
CAS RN: 6809-52-5
M. Wt: 330.5 g/mol
InChI Key: HUCXKZBETONXFO-NJFMWZAGSA-N
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Description

Geranylgeranylacetone (GGA) is an acyclic polyisoprenoid that has been studied for its protective effects against reperfusion injury, inflammation, and organ transplantation . It is also a widely used anti-ulcer agent in Asia . The empirical formula of GGA is C23H38O, and it has a molecular weight of 330.55 .


Synthesis Analysis

Teprenone, also known as geranylgeranylacetone, is a therapeutic agent developed in Japan for the treatment of gastric ulcers and gastritis . The critical aspect of the assay is the separation of the structural isomers (mono-cis and all-trans) of teprenone .


Molecular Structure Analysis

The molecular structure of GGA is represented by the SMILES string C\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CCC(C)=O .


Chemical Reactions Analysis

GGA has been shown to suppress apoptotic, oxidative stress, and inflammation in bleomycin-induced pulmonary fibrosis .


Physical And Chemical Properties Analysis

GGA is an oil form substance that is clear in color . It has a solubility of more than 5 mg/mL in DMSO . The recommended storage temperature for GGA is -20°C .

Scientific Research Applications

  • Protection Against Ethanol-Induced Cellular Damage

    • GGA has been shown to suppress apoptotic DNA fragmentation caused by ethanol in cultured guinea pig gastric mucosal cells, suggesting its role in protecting against cellular damage. This effect is achieved through the induction of heat shock proteins, providing cellular resistance to ethanol-induced apoptosis (Mizushima et al., 2004).
  • Neuroprotective Effects in Brain Injury and Disease

    • GGA demonstrates neuroprotective properties in models of traumatic brain injury and cerebral ischemia. It enhances recovery of cognitive and sensorimotor functions, reduces lesion size, and attenuates neuronal loss. This suggests its potential for clinical treatment of brain injuries and stroke (Zhao et al., 2013).
  • Anti-inflammatory and Immune Modulating Effects

    • Research indicates that GGA can modulate immune responses, evidenced by its impact on Helicobacter pylori-induced interleukin-8 production in gastric cell lines, suggesting a role in managing inflammation-related gastric conditions (Yoshimura et al., 2002).
  • Potential in Cancer Therapy

    • GGA exhibits inhibitory effects on ovarian cancer progression, both in vitro and in vivo. It hinders cancer cell proliferation and modulates key signaling pathways, like Ras-MAPK, indicating its potential as a supplementary treatment in cancer therapy (Hashimoto et al., 2007).
  • Antiviral Properties in Hepatoma Cells

    • GGA induces expression of anti-viral proteins in human hepatoma cells, suggesting its utility in managing viral infections, especially in liver diseases (Ichikawa et al., 2001).
  • Protection Against Organ Damage and Stressors

    • GGA's ability to induce heat shock proteins confers protective effects against various stressors in different organs, including the liver, heart, and lung. This makes it a potential therapeutic agent for organ protection in various medical conditions (Shen et al., 2010).

Future Directions

GGA has been shown to have significant protective effects, suggesting that it could be employed as a novel pharmacologic intervention against cardiovascular disease . Moreover, it has been suggested that GGA may regulate food intake and relieve stress-induced mood disturbance through regulating leptin and ghrelin secretions .

properties

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXKZBETONXFO-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166719
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear.
Record name Teprenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Teprenone

CAS RN

3796-63-2, 6809-52-5
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3796-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraprenylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teprenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071
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Record name TETRAPRENYLACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,490
Citations
T Hirakawa, K Rokutan, T Nikawa… - GASTROENTEROLOGY …, 1996 - academia.edu
… Geranylgeranylacetone (GGA), an acyclic polyisoprenof this study was to elucidate the … mucus synthesis and secreerties of gastric mucus by geranylgeranylacetone. Biochem Phar- …
Number of citations: 410 www.academia.edu
S Suzuki, S Maruyama, W Sato, Y Morita, F Sato… - Kidney international, 2005 - Elsevier
… Kidney sections from rats treated with geranylgeranylacetone (GGA) (B and E) showed only mild tubular damage. Pretreatment with quercetin cancelled the effects of GGA (C and F). (A …
Number of citations: 109 www.sciencedirect.com
Z Zhao, AI Faden, DJ Loane… - Journal of Cerebral …, 2013 - journals.sagepub.com
Geranylgeranylacetone (GGA) is an inducer of heat-shock protein 70 (HSP70) that has been used clinically for many years as an antiulcer treatment. It is centrally active after oral …
Number of citations: 48 journals.sagepub.com
T Ooie, N Takahashi, T Saikawa, T Nawata… - Circulation, 2001 - Am Heart Assoc
Background Induction of heat-shock proteins (HSPs) results in cardioprotection against ischemic insult. Geranylgeranylacetone (GGA), known as an antiulcer agent, reportedly induces …
Number of citations: 225 www.ahajournals.org
Y Ishii, JMK Kwong, J Caprioli - Investigative ophthalmology & …, 2003 - jov.arvojournals.org
purpose. To study the effects of geranylgeranylacetone (GGA) on the expression of inducible (HSP72) and constitutive (HSC70) heat shock proteins (HSPs) on retinal ganglion cells (…
Number of citations: 200 jov.arvojournals.org
S Zeng, H Wang, Z Chen, Q Cao… - Cardiovascular …, 2018 - Wiley Online Library
Heat shock proteins ( HSP s) are an important family of protective proteins. They are involved actively in an array of cellular processes, including protective effects on the cardiovascular …
Number of citations: 9 onlinelibrary.wiley.com
M Tanito, YW Kwon, N Kondo, J Bai… - Journal of …, 2005 - Soc Neuroscience
… We tested the effect of geranylgeranylacetone (GGA), an acyclic polyisoprenoid, on light-induced retinal damage in mice. Oral treatment with GGA (1.0 mg/d) for 5 d induced thioredoxin (…
Number of citations: 100 www.jneurosci.org
W He, Y Zhuang, L Wang, L Qi… - Molecular …, 2015 - spandidos-publications.com
… The reagents used in the present study were obtained from the following sources: Geranylgeranylacetone (GGA) was purchased from Eisai China, Inc. (Shanghai, China). Anti-HSP70 …
Number of citations: 21 www.spandidos-publications.com
A Sanbe, T Daicho, R Mizutani, T Endo, N Miyauchi… - PLoS one, 2009 - journals.plos.org
… In the present study, we show that geranylgeranylacetone (GGA), a nontoxic antiulcer drug and inducer of small HSPs [16], can induce expression of HSPB8 and HSPB1 and reduce the …
Number of citations: 111 journals.plos.org
H Oda, H Miyake, T Iwata, K Kusumoto… - Journal of …, 2002 - Springer
Overproduction of heat shock protein 70 (HSP70) in the liver protects hepatocytes under various pathologic conditions. In this study we examined the effects of a nontoxic HSP70 inducer…
Number of citations: 51 link.springer.com

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